An In-depth Technical Guide to the Structural Properties and Analysis of cis-3-Benzyloxymethylcyclobutanol
An In-depth Technical Guide to the Structural Properties and Analysis of cis-3-Benzyloxymethylcyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural properties, analysis, and potential applications of cis-3-Benzyloxymethylcyclobutanol. This bifunctional molecule, featuring a cyclobutane core, a hydroxyl group, and a benzyloxymethyl substituent, is a valuable building block in organic synthesis and a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates available data on its chemical and physical properties and presents detailed, albeit predicted, spectral analyses for its characterization. Furthermore, a plausible synthetic route and its role in the PROTAC signaling pathway are outlined to support its application in pharmaceutical research and drug development.
Introduction
cis-3-Benzyloxymethylcyclobutanol is a versatile organic compound characterized by a strained four-membered cyclobutane ring.[1][2] This structural feature, combined with the presence of a primary alcohol and a benzyl ether, imparts unique reactivity and conformational properties to the molecule.[1] Its primary utility lies in its role as a bifunctional linker in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[1][3] The benzyloxymethyl group offers a site for further chemical modification, while the hydroxyl group provides a handle for conjugation to other molecular entities.[1] Understanding the precise structural and spectral properties of this molecule is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.
Structural and Physical Properties
The fundamental structural and physical characteristics of cis-3-Benzyloxymethylcyclobutanol are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| IUPAC Name | (1R,3R)-3-(benzyloxymethyl)cyclobutanol | |
| CAS Number | 172324-68-4 | [1] |
| Appearance | Light yellow liquid | |
| Storage Conditions | Refrigerate |
Spectral Analysis
Due to the limited availability of public experimental spectra for cis-3-Benzyloxymethylcyclobutanol, the following sections provide predicted spectral data based on its known structure and typical values for its constituent functional groups. These serve as a guide for researchers in the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum of cis-3-Benzyloxymethylcyclobutanol is expected to exhibit distinct signals for the aromatic, benzylic, cyclobutyl, and hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H |
| 4.50 | s | 2H | O-CH₂ -Ph |
| 4.05-4.15 | m | 1H | CH -OH |
| 3.45 | d | 2H | CH₂ -O-CH₂-Ph |
| 2.50-2.60 | m | 1H | CH -CH₂-O |
| 2.20-2.30 | m | 2H | cis-CH₂ (cyclobutyl) |
| 1.80-1.90 | m | 2H | trans-CH₂ (cyclobutyl) |
| 1.60 | br s | 1H | OH |
3.1.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Ar-C (quat) |
| 128.4 | Ar-C H |
| 127.7 | Ar-C H |
| 127.6 | Ar-C H |
| 73.0 | O-C H₂-Ph |
| 72.5 | C H₂-O-CH₂-Ph |
| 67.0 | C H-OH |
| 35.0 | C H-CH₂-O |
| 32.0 | C H₂ (cyclobutyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1495, 1455 | Medium | C=C stretch (aromatic ring) |
| 1100-1050 | Strong | C-O stretch (ether and alcohol) |
| 740, 700 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of cis-3-Benzyloxymethylcyclobutanol is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment Ion |
| 192 | [M]⁺ |
| 108 | [C₇H₈O]⁺ (benzylic ether fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 84 | [M - C₇H₈O]⁺ (cyclobutanol fragment) |
| 57 | [C₄H₉]⁺ (cyclobutyl fragment) |
Experimental Protocols
Proposed Synthesis of cis-3-Benzyloxymethylcyclobutanol
A plausible synthetic route to cis-3-Benzyloxymethylcyclobutanol can be envisioned starting from commercially available cyclobutane-1,1-dicarboxylic acid.
Caption: Proposed synthetic workflow for cis-3-Benzyloxymethylcyclobutanol.
Methodology:
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Reduction: Cyclobutane-1,1-dicarboxylic acid is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF) to yield a mixture of cis- and trans-1,1-bis(hydroxymethyl)cyclobutane.
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Monobenzylation: The diol is then subjected to a carefully controlled monobenzylation reaction. This can be achieved by using one equivalent of a strong base like sodium hydride (NaH) to selectively deprotonate one hydroxyl group, followed by the addition of one equivalent of benzyl bromide (BnBr).
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Purification: The resulting mixture containing the desired cis-3-Benzyloxymethylcyclobutanol, its trans-isomer, and dibenzylated byproducts is then separated using column chromatography on silica gel.
Characterization
The synthesized product should be characterized using the analytical techniques described in Section 3 (NMR, FT-IR, and MS) to confirm its identity and purity.
Role in PROTAC Signaling Pathway
cis-3-Benzyloxymethylcyclobutanol serves as a linker in the construction of PROTAC molecules. A PROTAC consists of three components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.
Caption: General mechanism of action for a PROTAC utilizing a linker like cis-3-Benzyloxymethylcyclobutanol.
The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell. The flexibility and length of the linker, in this case derived from cis-3-Benzyloxymethylcyclobutanol, are critical for the successful formation of the ternary complex and subsequent protein degradation.
Conclusion
cis-3-Benzyloxymethylcyclobutanol is a molecule of significant interest for researchers in organic synthesis and drug discovery. Its unique structural features make it an attractive building block for creating complex molecular architectures and a valuable component in the design of PROTACs. While experimental spectral data is not widely available, this guide provides a robust, theoretically-grounded framework for its identification and characterization. The outlined synthetic strategy and the illustration of its role in targeted protein degradation underscore its potential in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its capabilities.
